Spiro[4.4]nona-1,6-diene
Description
Significance of Spirocyclic Systems in Modern Chemical Synthesis
Spirocyclic systems, characterized by two rings sharing a single atom, are prominent in modern chemical synthesis due to their unique three-dimensional structures and inherent rigidity. uc.pt This rigid framework can lead to a decrease in the conformational entropy penalty when a bioactive spiro compound interacts with its molecular target. uc.pt Consequently, spirocyclic motifs are found in numerous natural products and pharmaceuticals, making them attractive targets for drug discovery. walshmedicalmedia.comnih.gov Their distinct architecture often imparts unique optical, electronic, and mechanical properties, leading to applications in materials science, such as organic electronics and sensors. walshmedicalmedia.com The synthesis of these complex structures is a significant area of research, with methods like cyclization reactions being commonly employed. walshmedicalmedia.com
The versatility of spiro compounds extends to agrochemicals, where they are used in the development of pesticides and herbicides. walshmedicalmedia.com They also serve as valuable probes in biological studies to investigate interactions between small molecules and biological macromolecules. walshmedicalmedia.com The inherent three-dimensionality and conformational pre-organization of spirocycles make them "privileged structures" in medicinal chemistry, offering a balance of complexity and synthetic accessibility. nih.govnih.gov
Historical Context and Evolution of Research Trajectories for Spiro[4.4]nona-1,6-diene
The study of spiro[4.4]nonane derivatives has a history rooted in the exploration of novel carbocyclic frameworks. An early synthesis of the related spiro[4.4]nonane-1,6-dione involved the rearrangement of 1,6-epoxy-bicyclo[4.3.0]-nonan-2-one with boron trifluoride or an acid-catalyzed intramolecular Claisen condensation. researchgate.net This diketone serves as a key precursor to this compound.
A significant advancement in the field was the development of a method to obtain enantiomerically pure this compound. This was achieved by resolving trans,trans-spiro[4.4]nonane-1,6-diol via diastereomeric esters with (−)-camphanic acid, followed by pyrolysis of the corresponding bis-4-methylphenyl-thionocarbonate. researchgate.net This modified Chugaev reaction proved particularly useful for sterically hindered alcohols.
Early research also focused on the synthesis and properties of related unsaturated systems, such as spiro[4.4]nonatetraene and spiro[4.4]nona-1,3,7-triene, to investigate the effects of spiroconjugation. princeton.eduacs.org These studies provided valuable insights into the electronic and spectral properties of these unique ring systems. The thermolysis of spiro[4.4]nona-1,3-diene was also investigated, revealing a sigmatropic rearrangement mechanism. tue.nl
More recent research has focused on the development of practical asymmetric syntheses of key intermediates like spiro[4.4]nonane-1,6-dione, utilizing techniques such as kinetic resolution with baker's yeast. researchgate.net This has been crucial for accessing enantiopure this compound and its derivatives for applications in chiral ligand development.
Scope and Strategic Research Objectives for Advanced Studies of this compound
Current and future research on this compound and its derivatives is aimed at several key objectives. A primary goal is the development of more efficient and stereoselective synthetic methods. This includes the exploration of modern techniques like electroorganic synthesis, which offers a greener alternative to traditional redox reagents. researchgate.net
Another major research thrust is the application of this compound and its analogues in catalysis, particularly as chiral ligands for asymmetric transformations. The rigid spirocyclic backbone can impart high levels of stereocontrol in metal-catalyzed reactions. The development of practical, gram-scale syntheses of enantiopure precursors like spiro[4.4]nonane-1,6-dione is fundamental to this endeavor. researchgate.net
Furthermore, the unique electronic properties of this compound make it a candidate for studies in materials science. Investigations into the effects of spiroconjugation on the spectral and chemical properties of related polyunsaturated spiro[4.4]nonane systems continue to be of interest. princeton.edu Computational studies are also being employed to understand and predict the reactivity of these dienes in reactions such as the Diels-Alder cycloaddition. nih.gov For instance, computational analysis has shown that spirocyclization can enhance the Diels-Alder reactivity of cyclopentadienes. nih.gov
The synthesis of functionalized derivatives is another active area of research. For example, spiro[4.4]nona-2,7-diene-1,6-dione has been utilized as a dienophile in Diels-Alder reactions to construct more complex, fused spiro systems. acs.org These efforts are expanding the chemical space accessible from the spiro[4.4]nonane core, opening up new avenues for the discovery of molecules with novel properties and applications.
Properties
CAS No. |
6569-94-4 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
spiro[4.4]nona-3,8-diene |
InChI |
InChI=1S/C9H12/c1-2-6-9(5-1)7-3-4-8-9/h1,3,5,7H,2,4,6,8H2 |
InChI Key |
YPAQMFHEPZWNBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC=C2)C=C1 |
Origin of Product |
United States |
Strategic Methodologies for the Synthesis of Spiro 4.4 Nona 1,6 Diene and Its Derivatives
Retrosynthetic Analysis and Design Principles for the Spiro[4.4]nona-1,6-diene Scaffold
Retrosynthetic analysis of the this compound scaffold reveals several strategic disconnections. A primary consideration is the formation of the spirocyclic center, which is by definition a quaternary, all-carbon center. youtube.com Disconnecting the bonds adjacent to this spiroatom often leads back to more readily available starting materials.
One common retrosynthetic approach involves an intramolecular aldol (B89426) condensation. youtube.com This strategy disconnects one of the rings, leading to a dicarbonyl precursor. The selectivity for the formation of the five-membered ring over other possibilities, such as a seven-membered ring, is a key design principle in this approach. youtube.com Another powerful strategy involves a pinacol (B44631) rearrangement, which can construct the spirocyclic ketone from a diol precursor. This method allows for the disconnection back to two molecules of cyclopentanone. youtube.com
The design of synthetic routes towards this compound and its derivatives also leverages the inherent structural features of spirocyclic systems. Their rigid three-dimensional nature can be exploited to control stereochemistry and to facilitate specific interactions in biological systems. rsc.org The presence of multiple functional groups, such as the diene system, offers opportunities for further elaboration and diversification.
Classical Synthetic Routes to this compound and Related Systems
The Diels-Alder reaction represents a powerful and atom-economical method for the construction of six-membered rings, and its application has been extended to the synthesis of spirocyclic systems. rsc.orguc.pt In the context of this compound synthesis, a key strategy involves the [4+2] cycloaddition of a cyclopentadiene (B3395910) derivative with a suitable dienophile. benthamdirect.com
For instance, the reaction of indan-2-spiro(cyclopenta-2,4-diene) with various dienophiles, such as 1,4-benzoquinone (B44022) and its derivatives, yields the corresponding Diels-Alder adducts in moderate to good yields. benthamdirect.com The use of Lewis acid catalysts, such as titanium tetrachloride (TiCl4), can accelerate the reaction and enhance its regioselectivity and stereoselectivity. pnrjournal.com
An alternative approach utilizes an intermolecular Diels-Alder reaction of an exo-methylene tetramic acid dienophile to construct the spirotetramate core. nih.govacs.org The reactivity of these dienophiles is a critical factor in the success of the cycloaddition. nih.gov Furthermore, intramolecular Diels-Alder (IMDA) reactions of substrates containing both a diene and a dienophile moiety provide a convergent route to complex spirocyclic frameworks. nih.gov
| Reactants | Key Features | Product Type | Reference |
|---|---|---|---|
| Indan-2-spiro(cyclopenta-2,4-diene) + Dienophiles | Moderate to good yields | Spiro-indane derivatives | benthamdirect.com |
| Exo-methylene tetramic acid + Diene | Intermolecular cycloaddition | Spirotetramates | nih.govacs.org |
| 2-Amino-1,3-dienes with pendant dienophiles | Intramolecular cycloaddition (IMDA) | Tetracyclic zoanthamine (B1237179) models | nih.gov |
| Spiro[4.4]nona-2,7-diene-1,6-dione + Diene | Followed by aromatization | Fused spiro[4.4]-nonane-diones | acs.org |
Skeletal rearrangements provide another avenue for the synthesis of this compound derivatives. One notable example is the rearrangement of 1,6-epoxy-bicyclo[4.3.0]-nonane-2-one with boron trifluoride to yield spiro[4.4]nonane-1,6-dione. researchgate.net This dione (B5365651) serves as a key intermediate that can be further transformed into this compound.
More recently, a novel palladium(II)-mediated rearrangement of a carboxy-substituted spiro[4.4]nonatriene has been reported. nsf.gov This reaction proceeds through an oxidative Heck cascade and a 1,5-vinyl shift from a vinyl-palladium intermediate, ultimately leading to annulated fulvenes. nsf.gov While not directly yielding this compound, this transformation highlights the potential of rearrangement reactions to access related spirocyclic systems.
Intramolecular cyclization reactions are highly effective for constructing cyclic systems, including the this compound framework. The Claisen condensation, a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base, is a prime example. wikipedia.orgnumberanalytics.com
Specifically, the intramolecular Claisen condensation, also known as the Dieckmann condensation, of 4-(2-oxocyclopentyl)-butyric acid under acidic conditions leads to the formation of spiro[4.4]nonane-1,6-dione. researchgate.netmasterorganicchemistry.com This reaction is driven by the formation of a stable β-keto ester product. masterorganicchemistry.comlibretexts.org The resulting dione can then be converted to this compound through subsequent reduction and elimination steps. researchgate.net The choice of base is critical in Claisen condensations to avoid side reactions such as saponification. libretexts.orgbyjus.com
Modern Catalytic and Asymmetric Approaches to this compound Synthesis
Transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has revolutionized organic synthesis by enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. jocpr.comresearchgate.netnobelprize.org These methods have found application in the synthesis of complex molecules, including spirocyclic frameworks.
Palladium-catalyzed cross-coupling reactions can be employed to construct the precursors for this compound synthesis. For example, the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is a versatile tool for creating C-C bonds. nobelprize.org These reactions are often characterized by their high functional group tolerance and selectivity. jocpr.com
Organocatalytic Methodologies for this compound Synthesis
Organocatalysis has emerged as a powerful tool for the construction of complex molecular architectures, offering an alternative to traditional metal-based catalysts. In the context of spiro[4.4]nonane systems, organocatalysis provides elegant pathways to key precursors. A notable example is the development of an organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement reaction. researchgate.net This method utilizes "unactivated" substrates to generate chiral spiro[4.4]nonane-1,6-diones, the direct precursors to the target diene, in yields as high as 96% and with excellent enantiomeric excess (up to 97% ee). researchgate.net
While direct organocatalytic routes to this compound are specialized, the broader success of organocatalysis in synthesizing related spiro compounds underscores its potential. For instance, chiral phosphoric acids and cinchona alkaloid-derived thiourea (B124793) catalysts have been effectively used in the enantioselective synthesis of structurally diverse spiro compounds like spiro[pyrrolidin-3,3′-oxindoles] and spiro oxindole (B195798) dienes. rice.edunih.govrsc.org These reactions, often proceeding under mild conditions, achieve high yields and stereoselectivities, demonstrating the capability of organocatalysts to precisely control the formation of spirocyclic stereocenters. rice.edunih.gov
Asymmetric Synthesis of Chiral this compound Derivatives
The synthesis of enantiomerically pure this compound is of significant interest due to its application in the development of chiral ligands. Several asymmetric strategies have been developed to access these chiral molecules.
Enantioselective Catalytic Methods (e.g., Oxazaborolidine Catalysis)
Enantioselective reduction of the prochiral precursor, spiro[4.4]nonane-1,6-dione, is a direct and effective method for obtaining chiral diols that can be converted to the diene. The use of chiral oxazaborolidine reagents as catalysts has proven highly effective for this transformation. researchgate.net This catalytic asymmetric reduction of racemic spiro[4.4]nonane-1,6-dione yields enantiomerically pure spirodiols, which serve as crucial intermediates for synthesizing highly effective chiral ligands. researchgate.net The method is noted for its ability to produce both trans,trans- and cis,trans-spirodiols in high enantiopurity. researchgate.net
Chiral Auxiliary and Resolving Agent Approaches
Classical resolution techniques remain a valuable tool for obtaining enantiopure spirocyclic compounds. One approach involves converting spiro[4.4]nonane-1,6-dione to the corresponding trans, trans-spiro[4.4]nonane-1,6-diol. researchgate.net This diol is then resolved into its respective enantiomers by forming diastereomeric esters with a chiral resolving agent, such as (-)-camphanic acid. researchgate.net After separation of the diastereomers, the chiral diol can be hydrolyzed and subsequently converted to the target (+)-(5S)-Spiro[4.4]nona-1,6-diene. researchgate.net
Another powerful resolution method employs enantioselective inclusion complexation. Racemic spiro[4.4]nonane-1,6-dione can be efficiently resolved by recrystallization with a chiral host molecule like BINOL, achieving 100% enantiomeric excess in the resolved product. researchgate.net
Furthermore, derivatives of the spiro[4.4]nonane framework, specifically cis,cis-spiro[4.4]nonane-1,6-diol, have been utilized as effective chiral auxiliaries in other asymmetric reactions, such as the Diels-Alder reaction, highlighting the utility of these chiral building blocks in organic synthesis. scholaris.cascholaris.ca
Photochemical and Electrochemical Methods for this compound Generation
The application of photochemical and electrochemical methods for the direct synthesis of this compound is not extensively documented. However, photochemical strategies have been successfully employed in the synthesis of related complex spirocycles. For example, a palladium-catalyzed asymmetric (4 + 2) dipolar cyclization for synthesizing chiral spiro-indenes utilizes a visible light-induced Wolff rearrangement. oaepublish.com This photochemical step is crucial for the in situ generation of a reactive ketene (B1206846) intermediate, which then participates in the stereoselective cyclization. oaepublish.com This example illustrates the potential of light-induced reactions to enable the formation of challenging spiro-quaternary stereocenters under mild conditions, a strategy that could conceivably be adapted to the spiro[4.4]nonane framework.
Comparative Analysis of Synthetic Efficiencies, Yields, and Green Chemistry Aspects of this compound Production
The choice of synthetic methodology for producing chiral spiro[4.4]nonane derivatives involves a trade-off between yield, enantioselectivity, and adherence to green chemistry principles.
From a green chemistry perspective, both biocatalytic and organocatalytic methods are highly advantageous. The use of baker's yeast for kinetic resolution is a prime example of biocatalysis, employing a renewable resource under mild aqueous conditions. researchgate.netresearchgate.net Organocatalysis avoids the use of often toxic and expensive heavy metals, reducing waste and environmental impact. rice.edu
Below is a comparative table of different synthetic approaches for chiral spiro[4.4]nonane derivatives based on reported findings.
| Methodology | Precursor/Derivative | Catalyst/Agent | Yield | Enantiomeric/Diastereomeric Excess | Reference |
| Bioreduction / Kinetic Resolution | Spiro[4.4]nonane-1,6-dione | Baker's Yeast | 42-54% (overall) | >99% ee | researchgate.net |
| Resolution by Inclusion Complexation | Spiro[4.4]nonane-1,6-dione | BINOL | 31.9-38.4% | 100% ee | researchgate.net |
| Resolution via Diastereomeric Esters | trans,trans-spiro[4.4]nonane-1,6-diol | (-)-Camphanic Acid | Not specified | High (implied) | researchgate.net |
| Asymmetric Reduction | Spiro[4.4]nonane-1,6-dione | Oxazaborolidine | Not specified | High (enantiopure) | researchgate.net |
| Chiral Auxiliary Diels-Alder | Bicyclo[2.2.1] adduct | Spirodiol-pivalate ester | 98% (cleaved adduct) | 97% ee | scholaris.ca |
| Organocatalytic Nazarov Cyclization | Spiro[4.4]nonane-1,6-dione | Organocatalyst | up to 96% | up to 97% ee | researchgate.net |
This analysis highlights that while multiple effective routes to chiral spiro[4.4]nonane derivatives exist, methods employing biocatalysis and organocatalysis represent more sustainable and often highly efficient modern approaches.
Mechanistic and Reactivity Studies of Spiro 4.4 Nona 1,6 Diene
Electrophilic and Nucleophilic Reactions of Spiro[4.4]nona-1,6-diene
The reactivity of the double bonds in this compound is influenced by the steric hindrance imposed by the spirocyclic structure. While specific studies on electrophilic and nucleophilic reactions of this compound are not extensively documented, its behavior can be inferred from the general principles of diene chemistry and studies on related spirocyclic systems.
Addition Reactions Across Diene Systems of this compound
Electrophilic addition to conjugated dienes typically proceeds via the formation of a resonance-stabilized allylic carbocation, leading to both 1,2- and 1,4-addition products. youtube.commasterorganicchemistry.com For this compound, each cyclopentadiene (B3395910) ring can react independently. The addition of an electrophile (E+) to one of the double bonds would generate a spirocyclic allylic carbocation.
The subsequent attack by a nucleophile (Nu-) can occur at two positions, leading to two potential products for each diene unit. The regioselectivity of the attack would be influenced by both electronic and steric factors. The more substituted carbon of the allylic system might be favored electronically, but the steric bulk of the spiro-framework could direct the nucleophile to the less hindered position.
A generalized scheme for the electrophilic addition to one of the diene systems in this compound is presented below:
Scheme 1: Generalized Electrophilic Addition to this compound
Due to the isolated nature of the two diene systems, it is also conceivable that under appropriate stoichiometric control, addition could occur at one or both diene moieties.
Substitution Reactions on the this compound Framework
Substitution reactions on the this compound framework would likely require prior functionalization, as the sp³-hybridized carbons are generally unreactive towards substitution. However, allylic substitution on derivatives of this compound is a plausible reaction pathway. For instance, palladium-mediated substitutions have been reported for derivatives of spiro[4.4]nonanes.
These reactions typically involve the formation of a π-allyl palladium intermediate, which can then be attacked by a nucleophile. The stereochemistry of such reactions is often retained. While direct examples for this compound are scarce, the principles from related systems suggest a rich potential for functionalization via substitution reactions.
Pericyclic Reactions Involving this compound
Pericyclic reactions, which proceed through a concerted cyclic transition state, are a cornerstone of organic synthesis. libretexts.org The rigid conformation of the diene units in this compound makes it an interesting substrate for such transformations.
Diels-Alder Cycloadditions and Spirocyclization Effects on Reactivity
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings. masterorganicchemistry.com The reactivity of a diene in a Diels-Alder reaction is highly dependent on its ability to adopt an s-cis conformation. The cyclopentadiene rings in this compound are locked in an s-cis conformation, making them inherently well-suited for Diels-Alder reactions.
Computational studies on the closely related spiro[4.4]nona-1,3-diene have shown that spirocyclization significantly enhances the Diels-Alder reactivity compared to acyclic, geminally substituted dienes. nih.gov This acceleration is attributed to the reduction of diene distortion energy required to reach the transition state geometry. As the size of the spirocycle decreases, the reactivity generally increases. nih.gov
The reaction of spiro[4.4]nona-1,3-diene with ethylene (B1197577) has a calculated Gibbs activation energy of 30.5 kcal/mol. nih.gov It is expected that this compound would exhibit similar reactivity. The rate of the Diels-Alder reaction is also influenced by the electronic nature of the dienophile, with electron-withdrawing groups on the dienophile generally accelerating the reaction. masterorganicchemistry.com
Calculated Gibbs Activation Energies for Diels-Alder Reactions of Spirocyclic Dienes with Ethylene
| Diene | Activation Energy (kcal/mol) |
|---|---|
| spiro[4.7]-dodec-1,3-diene | 32.1 |
| spiro[4.6]-undec-1,3-diene | 31.5 |
| spiro[4.5]deca-1,3-diene | 30.9 |
| spiro[4.4]nona-1,3-diene | 30.5 |
| spiro[3.4]octa-5,7-diene | 29.1 |
| spiro[2.4]hepta-4,6-diene | 30.2 |
Data adapted from a computational study on the effect of spirocyclization on Diels-Alder reactivity. nih.gov
Sigmatropic Rearrangements of this compound Derivatives
Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. While studies on sigmatropic rearrangements of this compound itself are not prominent, research on related spiro[4.4]nonatriene derivatives has demonstrated the feasibility of such transformations.
A notable example is the palladium(II)-mediated 1,5-vinyl shift observed in a carboxy-substituted spiro[4.4]nonatriene. This rearrangement leads to the formation of a fused bicyclic system. This transformation highlights how the spirocyclic framework can be utilized to direct complex rearrangements, offering pathways to novel molecular architectures.
Metal-Mediated and Catalytic Transformations of this compound
Metal catalysts offer a powerful toolbox for the transformation of unsaturated hydrocarbons like this compound. Various metals, including palladium, rhodium, and ruthenium, can catalyze a range of reactions, including hydrogenations, isomerizations, and cross-coupling reactions.
For instance, the hydrogenation of the related spiro[4.4]nonane-1,6-dione has been extensively studied, with different catalysts and conditions leading to various stereoisomers of the corresponding diol. Ruthenium-based catalysts, such as those derived from BINAP, have shown high stereoselectivity in such reductions. It is plausible that similar catalytic systems could be employed for the selective hydrogenation of one or both diene units of this compound.
Palladium-catalyzed reactions are also of significant interest. Palladium(0) complexes are known to catalyze allylic alkylations and rearrangements in spiro[4.4]nonane derivatives. These reactions proceed through a π-allyl palladium intermediate, and the stereochemical outcome is often predictable.
Furthermore, ruthenium catalysts are known to mediate a variety of transformations of dienes, including metathesis and cycloisomerization reactions. The application of such catalysts to this compound could open up new avenues for the synthesis of complex spirocyclic and fused-ring systems.
Potential Metal-Catalyzed Transformations of this compound
| Catalyst Type | Potential Reaction | Potential Product Type |
|---|---|---|
| Palladium(0) | Allylic Alkylation (on derivatives) | Functionalized Spirocycles |
| Palladium(II) | Allylic Rearrangement | Isomeric Spirodienes |
| Rhodium(I) | Hydrogenation | Spiro[4.4]nonenes / Spiro[4.4]nonane |
| Ruthenium(II) | Hydrogenation / Isomerization | Spiro[4.4]nonenes / Fused Bicycles |
Oxidative and Reductive Transformations of this compound
The double bonds in this compound are susceptible to both oxidation and reduction, leading to a variety of functionalized spirocyclic skeletons. These transformations often proceed through intermediates that can be controlled to yield specific stereoisomers.
Oxidative Transformations
The primary oxidative transformation of the spiro[4.4]nonane framework involves the conversion of the diene to its corresponding dione (B5365651), Spiro[4.4]nonane-1,6-dione. While direct oxidation of the 1,6-diene is not extensively documented, the synthesis of the dione from related precursors highlights the accessibility of this oxidized state. For instance, Spiro[4.4]nonane-1,6-dione can be synthesized via an acid-catalyzed intramolecular Claisen condensation of 4-(2-oxocyclopentyl)-butyric acid or through the rearrangement of 1,6-epoxy-bicyclo[4.3.0]-nonan-2-one using boron trifluoride. nih.gov These synthetic routes provide access to the dione, which is a key precursor for chiral ligands and other complex spirocyclic systems.
Reductive Transformations
The reduction of the spiro[4.4]nonane system has been studied more extensively, particularly the hydrogenation of Spiro[4.4]nonane-1,6-dione to form Spiro[4.4]nonane-1,6-diols. ntu.edu.tw The stereochemical outcome of this reduction is highly dependent on the choice of catalyst, reagent, and solvent. ntu.edu.tw This tunability allows for the selective synthesis of different diol isomers (cis,cis; cis,trans; and trans,trans).
The resulting diols, specifically the trans,trans-spiro[4.4]nonane-1,6-diol, can then be used to synthesize the parent this compound. This is achieved through a modification of the Chugaev reaction, involving the pyrolysis of the bis-4-methylphenyl-thionocarbonate derivative of the diol. nih.gov This method is particularly effective for sterically hindered alcohols. nih.gov Complete reduction of the diene system to the fully saturated Spiro[4.4]nonane is also a fundamental transformation, typically achieved through catalytic hydrogenation.
| Starting Material | Reagents/Catalyst | Product(s) | Key Findings | Reference |
|---|---|---|---|---|
| Spiro[4.4]nonane-1,6-dione | Various hydrogenating catalysts and reagents | Spiro[4.4]nonane-1,6-diols (mixture of stereoisomers) | The stereoselectivity of the diol products is profoundly affected by the choice of catalyst and solvent. | ntu.edu.tw |
| (1R, 6R)-trans,trans-Spiro[4.4]nonane-1,6-diol bis(4-methylphenyl-thionocarbonate) | Pyrolysis | (+)-(5S)-Spiro[4.4]nona-1,6-diene | A modified Chugaev reaction provides access to the chiral diene from the corresponding diol derivative. | nih.gov |
Cross-Coupling Reactions Utilizing this compound Derivatives
Cross-coupling reactions are powerful tools for C-C bond formation, and derivatives of this compound have been utilized as substrates in such transformations to create more complex, functionalized spiro systems. These reactions often take advantage of the reactivity of the double bonds or employ pre-functionalized spirocyclic cores.
One notable example involves an oxidative Heck cascade reaction of a carboxy-substituted spiro[4.4]nonatriene. This palladium(II)-mediated process proceeds through a 1,5-vinyl shift from a vinyl-palladium intermediate, resulting in a rearrangement of the spirocycle to form aryl-substituted, enantioenriched annulated fulvenes. This transformation tolerates a range of arylboronic acids and expands the synthetic utility of the spiro[4.4]nonane framework by converting it into a fused bicyclic system.
Another approach uses Spiro[4.4]nona-1,6-dione as a platform for building complex architectures. The dione can be reacted with organometallic reagents, such as a 5,2′:5′,2″-terthiophene-2-ylcerium reagent, to synthesize molecules with two orthogonally oriented α-terthiophene systems connected through the spiro carbon. The resulting product, 1,6-Bis(5,2′:5′,2″-terthiophene-2-yl)this compound, demonstrates how the spirocyclic core can serve as a scaffold for advanced materials.
| Spirocyclic Substrate | Coupling Partner / Reagent | Catalyst / Conditions | Product Type | Key Feature | Reference |
|---|---|---|---|---|---|
| Carboxy-substituted spiro[4.4]nonatriene | Arylboronic acids | Pd(II) catalyst | Annulated fulvenes | Reaction proceeds via an oxidative Heck cascade and a 1,5-vinyl shift, leading to a skeletal rearrangement. | |
| Spiro[4.4]nona-1,6-dione | 5,2′:5′,2″-terthiophene-2-ylcerium reagent | N/A (Organometallic addition) | 1,6-Disubstituted this compound | Creates a molecule with two orthogonal π-systems attached to the spiro core. |
Radical Reactions and Spin Chemistry of this compound (e.g., Biradical Intermediates)
The unique geometry of spiro-conjugated systems makes them fascinating subjects for the study of radical intermediates. The potential for through-space interaction between radical centers can lead to unusual stability and reactivity. Research in this area has explored the formation and rearrangement of biradical and even tetraradical species on the spiro[4.4]nonane skeleton.
A key investigation focused on the viability of 1,4,6,9-spiro[4.4]nonatetrayl, a tetraradical, as a reactive intermediate. documentsdelivered.comdocumentsdelivered.com This species is predicted to have its four radical centers stabilized by spiroconjugation. acs.orgresearchgate.net Experimental studies involving the sensitized photolysis of a related spiro-bisdiazene precursor led to novel biradical-to-biradical rearrangements. acs.orgresearchgate.net While direct photolysis and thermolysis of the precursor gave simple ring-closure products, the triplet-sensitized reaction produced rearranged products such as 2,3-divinylcyclopentene. researchgate.net
The mechanistic rationalization for these transformations suggests the operation of complex pathways involving multiple biradical intermediates. acs.org Deuterium labeling studies pointed to unprecedented processes, including the possibility of a front-side radical attack on a C-C bond or the transient intermediacy of the spiro[4.4]nonatetrayl tetraradical itself. researchgate.net These studies highlight that triplet biradicals derived from the spiro[4.4]nonane framework, where ring closure is spin-forbidden, are valuable probes for studying the intricate rearrangement pathways available to these reactive species. acs.org
Photoreactivity and Excited State Dynamics of this compound Systems
The photoreactivity of spiro-conjugated molecules is intrinsically linked to their unique electronic structure. The spiroconjugation between the two perpendicular π-systems influences the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which in turn governs their behavior upon photoexcitation.
While detailed studies on the excited state dynamics of this compound itself are limited, the photochemistry of related spiro systems provides insight into potential reaction pathways. Photochemical reactions such as [2+2] and [4+2] cycloadditions are common for conjugated dienes. Under photochemical conditions, an electron is promoted from the HOMO to the LUMO, altering the orbital symmetry and allowing for reactions that are thermally forbidden according to Woodward-Hoffmann rules. For spirodienes, intramolecular cycloadditions could potentially lead to complex, caged polycyclic structures.
The influence of spiroconjugation is evident in the electronic spectra of these compounds. Studies on related spiro[4.4]nonapolyenes show significant shifts in UV absorption spectra compared to non-spiro-conjugated analogues, confirming the electronic interaction between the two rings. Furthermore, chiral spirodienes and their derivatives exhibit distinct circular dichroism (CD) spectra, which are sensitive to the molecule's excited-state properties and conformation. For example, the CD spectrum of (5S)-spiro[4.4]nona-1,6-diene has been a subject of theoretical interest due to the complex interplay of electronic transitions. These spectroscopic properties are direct consequences of the excited state dynamics and provide an experimental handle for probing the photophysical behavior of these unique molecules.
Advanced Spectroscopic and Analytical Methodologies for Elucidating Spiro 4.4 Nona 1,6 Diene Structure and Reactivity
High-Resolution Nuclear Magnetic Resonance (NMR) Techniques in Spiro[4.4]nona-1,6-diene Research
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
Expected ¹H and ¹³C NMR Data for this compound:
¹H NMR: Distinct signals for the olefinic protons (H-1, H-2, H-6, H-7) would appear in the downfield region (typically 5.5-6.5 ppm). The allylic protons (H-3, H-8) and the non-allylic methylene (B1212753) protons (H-4, H-9) would be found further upfield.
¹³C NMR: The spiro carbon (C-5) would be uniquely identified as a quaternary carbon signal. The olefinic carbons (C-1, C-2, C-6, C-7) would have shifts in the 120-140 ppm range, while the aliphatic carbons would appear at higher field strengths.
A comprehensive analysis would involve the use of various NMR solvents and may require advanced techniques to resolve complex spin systems.
2D NMR Spectroscopy for Connectivity and Stereochemistry Determination
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals in the ¹H and ¹³C spectra of spiro compounds and establishing the bonding framework.
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the vinylic protons on the same double bond (e.g., H-1 and H-2) and between the vinylic and adjacent allylic protons (e.g., H-2 and H-3).
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon atom it is directly attached to. It is the primary method for assigning carbon resonances based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly valuable for identifying quaternary carbons, such as the central spiro carbon (C-5), by observing its correlation with nearby protons (e.g., H-1, H-4, H-6, H-9). In studies of complex spiro systems like fluorenylspirohydantoins, HMBC has been critical for confirming the assignment of spiro and carbonyl carbons. bas.bg
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. It is crucial for determining the stereochemistry and preferred conformation of the molecule by revealing through-space interactions between protons on the two different rings.
Dynamic NMR Studies of Conformation and Fluxionality
The five-membered rings in this compound are not planar and can undergo rapid conformational changes, a phenomenon known as fluxionality. Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, are the primary method for investigating these processes.
At low temperatures, the conformational exchange can be slowed on the NMR timescale, leading to the appearance of distinct signals for protons in different environments (e.g., axial vs. equatorial). As the temperature is raised, the rate of exchange increases, causing these separate signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal.
By analyzing the changes in the lineshape with temperature, it is possible to calculate the activation energy (ΔG‡) for the conformational process, such as the ring-flipping of the cyclopentene (B43876) moieties. youtube.com While specific DNMR studies on the parent this compound are not prominent, research on other spiroheterocycles has demonstrated the utility of this technique. For example, DNMR studies on spiro-triazolidine systems have been used to quantify the free energy of activation for restricted bond rotations and positional changes of functional groups, with ΔG‡ values calculated to be in the range of 55-64 kJ/mol. iaea.org These studies showcase the methodology that would be applied to understand the conformational dynamics of this compound.
Advanced Mass Spectrometry (MS) Techniques for Mechanistic Insights and Trace Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of its fragmentation patterns.
For this compound, the nominal molecular weight is 120 g/mol . nih.gov Electron ionization (EI) is a common technique used for volatile, non-polar compounds like this, often in conjunction with Gas Chromatography (GC-MS). In an EI-MS experiment, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺•). This molecular ion is a radical cation that is often unstable and breaks apart into smaller, charged fragments.
High-Resolution MS and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₉H₁₂), the calculated exact mass is 120.093900383 Da, a value that can be confirmed by HRMS to distinguish it from other compounds with the same nominal mass. nih.gov
The fragmentation pattern in the mass spectrum serves as a molecular fingerprint. The most abundant fragment is known as the base peak. The analysis of these fragments helps to piece together the structure of the parent molecule.
Table 1: Key Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Ion/Fragment | Interpretation |
|---|---|---|
| 120 | [C₉H₁₂]⁺• | Molecular Ion (M⁺•) |
| 105 | [C₈H₉]⁺ | Loss of a methyl radical (•CH₃) |
The GC-MS data for this compound shows a prominent molecular ion peak at m/z 120 and a significant fragment at m/z 105. nih.gov The loss of 15 mass units (m/z 120 → 105) corresponds to the cleavage of a methyl radical (•CH₃). A plausible fragmentation pathway involves the loss of one of the methylene groups (e.g., C-4) along with an adjacent proton. Another characteristic fragmentation pathway for cyclic systems containing alkyl chains is the loss of an ethyl group (29 mass units), which often leads to the formation of the highly stable tropylium (B1234903) cation at m/z 91. libretexts.org The relative abundance of these fragments provides structural clues and helps confirm the identity of the compound.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and can also provide information about molecular conformation. IR spectroscopy relies on the change in dipole moment during a vibration, while Raman spectroscopy depends on a change in polarizability. rsc.org
For this compound, the key functional groups are the carbon-carbon double bonds (C=C) and the carbon-hydrogen bonds on both sp² (vinylic) and sp³ (aliphatic) carbons.
Table 2: Expected Vibrational Bands for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Activity |
|---|---|---|
| Vinylic C-H Stretch | 3100–3010 | Weak to Medium |
| Aliphatic C-H Stretch | 2960–2850 | Medium |
| C=C Stretch | 1680–1640 | Medium (IR), Strong (Raman) |
| CH₂ Scissoring | 1465 | Medium |
A vapor phase IR spectrum is available for this compound, which would confirm the presence of these characteristic absorptions. nih.gov The C=C stretching vibration is particularly informative. In IR spectroscopy, its intensity would be moderate. However, in Raman spectroscopy, the symmetric stretching of the C=C bond would lead to a significant change in polarizability, resulting in a strong and sharp signal, making Raman a complementary and powerful tool for analyzing the diene system.
X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While obtaining a suitable single crystal of the parent compound this compound (a liquid at room temperature) is challenging, numerous derivatives have been synthesized and characterized by this method. These studies provide invaluable, definitive information about the bond lengths, bond angles, and conformation of the spiro[4.4]nonane framework.
A study on (S)-(–)-spiro[4.4]nonane-1,6-dione, a closely related derivative, revealed that the two five-membered rings adopt a conformation that is intermediate between a classic envelope and a half-chair form, though it is closer to the half-chair. nih.gov This demonstrates the inherent strain and non-planar nature of the rings.
More complex annulated derivatives of spiro[4.4]nonane-diones have also been analyzed. acs.org The crystallographic data from these studies provide precise measurements of the core spirocyclic system.
Table 3: Representative Crystallographic Data for a Spiro[4.4]nonane Derivative
| Structural Parameter | Description | Typical Value |
|---|---|---|
| C(spiro)-C(ring) Bond Length | Distance from the central spiro carbon to an adjacent ring carbon | ~1.54 Å |
| C(sp³)-C(sp³) Bond Length | Length of a single bond within the aliphatic portion of the ring | ~1.52 - 1.55 Å |
| C(spiro)-C-C Bond Angle | Angle within the five-membered ring involving the spiro center | ~102° - 105° |
These X-ray studies confirm the orthogonal arrangement of the two rings around the central spiro carbon, a defining feature of this class of molecules. The precise data obtained from crystallography also serve to validate and benchmark computational models of the spiro[4.4]nonane system.
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination
Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), stands as a powerful, non-destructive tool for probing the stereochemical features of chiral molecules like this compound. These techniques rely on the differential interaction of left and right circularly polarized light with a chiral substance, providing crucial information about its enantiomeric purity and absolute configuration.
The synthesis of optically active this compound has been a subject of interest in stereoselective chemistry. One established route involves the resolution of the precursor, trans,trans-spiro[4.4]nonane-1,6-diol, into its enantiomers using a chiral resolving agent such as (-)-camphanic acid. researchgate.net The subsequent pyrolysis of the corresponding bis-4-methylphenyl-thionocarbonate derived from the resolved (1R, 6R)-diol yields the (+)-(5S)-Spiro[4.4]nona-1,6-diene. researchgate.net
The circular dichroism spectrum of the resulting optically active diene is a key identifier of its absolute configuration. The discussion around the CD spectrum of (+)-(5S)-Spiro[4.4]nona-1,6-diene provides insight into its electronic transitions and the spatial arrangement of the chromophoric diene units. researchgate.net The analysis of the CD spectrum, often in conjunction with theoretical calculations, allows for the unambiguous assignment of the (S) or (R) configuration to the spiro center. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the helicity of the chiral chromophore system.
The determination of enantiomeric purity is another critical application of chiroptical spectroscopy. The magnitude of the observed optical rotation or the intensity of the CD signal is directly proportional to the concentration of the major enantiomer. By comparing the measured value to that of the enantiomerically pure standard, the enantiomeric excess (ee) of a sample can be accurately determined. For instance, a simple and inexpensive method for determining the enantiomeric purity of other spiro compounds, the phytoalexin spirobrassinins, has been demonstrated using ¹H NMR with a chiral solvating agent, highlighting the utility of chiroptical methods in purity assessment. nih.gov
Table 1: Chiroptical Data for this compound and Related Precursors
| Compound | Method | Key Finding | Reference |
| (+)-(5S)-Spiro[4.4]nona-1,6-diene | Circular Dichroism (CD) | The CD spectrum is discussed in the context of its synthesis and is crucial for assigning the absolute configuration. | researchgate.net |
| trans,trans-Spiro[4.4]nonane-1,6-diol | Chemical Resolution | Resolved into enantiomers using (-)-camphanic acid to provide access to enantiopure starting materials for the diene synthesis. | researchgate.net |
| Spirobrassinin (a spiro compound) | ¹H NMR with Chiral Solvating Agent | A method for determining enantiomeric purity was developed, demonstrating a chiroptical analysis approach. | nih.gov |
Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC-MS) for Separation and Analysis
The separation and analysis of the enantiomers of this compound, as well as its potential isomers and reaction byproducts, are effectively achieved through advanced chromatographic techniques. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools in this regard.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone for the separation of enantiomers. chiralpedia.comyoutube.com This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, their separation. chiralpedia.com While specific applications of chiral HPLC for the direct separation of this compound enantiomers are not extensively detailed in the readily available literature, the principles of the technique are broadly applicable.
The selection of the appropriate CSP is critical for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. chromatographyonline.com The separation mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, between the analyte and the chiral selector of the stationary phase. sigmaaldrich.com Mobile phase composition, including the choice of organic modifier and additives, is optimized to fine-tune the selectivity and resolution of the separation. chromatographyonline.com For preparative separations, where the goal is to isolate larger quantities of enantiomerically pure material, techniques like supercritical fluid chromatography (SFC) are also gaining prominence. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds. In the context of this compound, GC can separate it from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. The coupled mass spectrometer then provides a mass spectrum, which serves as a molecular fingerprint, allowing for its definitive identification.
The PubChem database indicates the availability of GC-MS data for this compound, suggesting that its analysis by this method is established. nih.gov The mass spectrum will exhibit a molecular ion peak corresponding to its molecular weight (120.19 g/mol ) and a characteristic fragmentation pattern that can be used for structural confirmation.
For the analysis of enantiomers by GC, a chiral stationary phase is required. Enantioselective GC is a highly sensitive method for determining the enantiomeric composition of volatile chiral compounds. While specific studies detailing the enantioselective GC analysis of this compound are not prevalent, the technique has been applied to other spirocyclic compounds. It is important to note that the identification of isomers by GC-MS can sometimes be ambiguous without the use of additional analytical parameters, as demonstrated in the case of spiro[2.4]hepta-4,6-diene and its isomer toluene, which exhibit similar mass spectra and retention indices on standard nonpolar phases. researchgate.net Therefore, careful method development and validation are crucial.
Table 2: General Parameters for Chromatographic Analysis of Spirocyclic Dienes
| Technique | Stationary Phase Type | Detector | Information Obtained |
| Chiral HPLC | Polysaccharide-based (e.g., cellulose, amylose) | UV, PDA, CD | Separation of enantiomers, determination of enantiomeric purity. |
| GC-MS | Standard nonpolar or polar | Mass Spectrometer | Separation from other volatile components, structural identification via mass spectrum. |
| Enantioselective GC | Chiral Stationary Phase | Mass Spectrometer, FID | Determination of enantiomeric composition of volatile chiral compounds. |
Computational and Theoretical Chemistry Studies of Spiro 4.4 Nona 1,6 Diene
Quantum Mechanical Calculations on Electronic Structure and Stability of Spiro[4.4]nona-1,6-diene
Quantum mechanical calculations have been instrumental in characterizing the fundamental properties of this compound and related spiro-fused systems. These methods offer insights into the molecule's electronic nature and inherent stability.
Density Functional Theory (DFT) Studies on Ground State Geometries and Energies
Density Functional Theory (DFT) has been employed to investigate the structure and reactivity of compounds related to this compound. For instance, in the synthesis of chiral spiro[4.4]nonane-1,6-diones, DFT calculations were pivotal in understanding the reaction mechanism, stereochemistry, and the effects of different substituents. researchgate.net These calculations can help elucidate the transformation pathways, such as whether a reaction proceeds through reductive elimination or a nucleophilic addition pathway. researchgate.net
Furthermore, computational studies on the Diels-Alder reactions of the isomeric spiro[4.4]nona-1,3-diene with ethylene (B1197577) have utilized DFT to determine the Gibbs activation energies, providing a quantitative measure of reactivity. nih.gov This type of analysis, which often involves distortion/interaction models, helps to explain reactivity trends within a series of related spirocyclic dienes. nih.gov
Ab Initio Methods for High-Accuracy Calculations
High-accuracy ab initio molecular orbital calculations have been applied to a range of spiro compounds to determine their structures and energies. While a specific study on this compound is not prominently featured, research on molecules like spiropentane, spiropentene, and spiro[4.4]nonatetraene has demonstrated the power of these methods. acs.org Such studies provide benchmark data on bond lengths, bond angles, and strain energies, which are critical for understanding the stability of the spirocyclic framework.
Analysis of Spiroconjugation and its Electronic Effects
Spiroconjugation, the through-space interaction between perpendicular π-systems, is a key feature of spirodienes and has significant electronic consequences. The study of spiro[4.4]nonatetraene and spiro[4.4]nona-1,3,7-triene has been particularly insightful in this regard. princeton.edu Comparison of the spectral and chemical properties of these compounds with those of spiro[4.4]nona-1,3-diene reveals the tangible effects of spiroconjugation. princeton.edu For example, the UV spectrum of spiro[4.4]nonatetraene exhibits a notable red shift and a lower extinction coefficient compared to its less conjugated counterparts, a finding that aligns with theoretical predictions. princeton.edu These observations underscore how spiroconjugation influences the electronic transitions within these molecules.
Molecular Dynamics and Conformation Analysis of this compound Systems
While specific molecular dynamics simulations for this compound are not extensively documented in the literature, conformational analysis of related structures, such as (S)-(–)-spiro(4,4)nonane-1,6-dione, has been performed using X-ray analysis and valence-force calculations. rsc.org These studies reveal that the five-membered rings in the spiro(4,4)nonane system adopt a conformation that is intermediate between an envelope and a half-chair form, with the latter being a closer description. rsc.org The relative orientation of the two rings is also a critical conformational parameter. In the case of the dione (B5365651), the angle between the two carbonyl vectors was determined to be 84°. rsc.org Such structural insights are foundational for any subsequent molecular dynamics studies, as they define the conformational landscape that the molecule can explore.
Reaction Pathway and Transition State Analysis of this compound Transformations
Computational chemistry is a powerful tool for mapping out the potential reaction pathways of molecules like this compound and for characterizing the high-energy transition states that govern the kinetics of these transformations.
Computational Elucidation of Reaction Mechanisms and Stereoselectivity
The stereoselectivity of reactions involving spiro compounds is a key area of investigation. DFT calculations have been successfully applied to understand the reaction mechanisms and stereochemistry in the formation of chiral spiro[4.4]nonane-1,6-diones. researchgate.net
In a broader context, detailed computational studies of the intramolecular Alder-ene reaction of various 1,6-dienes have been performed at the M06-2X(PCM)/TZ2P level of theory. nih.govsemanticscholar.org These studies aim to understand the factors influencing the cis:trans selectivity of the cyclization process. The analysis of the reaction coordinate using an activation strain model reveals that for unactivated reagents, cis-selectivity is often favored due to a combination of high stabilizing orbital interactions and lower strain energy, which is a consequence of an early transition state. nih.govsemanticscholar.org Conversely, the presence of activating groups can lead to increased asynchronicity in the transition states and a lower activation barrier, favoring trans-selectivity. nih.govsemanticscholar.org
The thermolysis of the related spiro[4.4]nona-1,3-diene has also been studied, with calculated activation energies and free energies for proposed reaction mechanisms being compared with experimental values to determine the most likely pathway, such as a one-step suprafacial sigmatropic reaction. tue.nl
Prediction of Regio- and Stereoselectivity in this compound Reactions
The prediction of regio- and stereoselectivity in chemical reactions is a significant application of computational chemistry. For this compound, the presence of two electronically independent cyclopentene (B43876) rings means that reactions can occur at either double bond, and the approach of a reagent can be influenced by the three-dimensional structure of the spirocycle.
Detailed Research Findings:
Computational studies on the reactions of similar 1,5-dienes and spirocyclic systems have established a foundation for predicting the outcomes of reactions involving this compound. Density Functional Theory (DFT) is a commonly employed method to model reaction pathways and transition states, allowing for the determination of activation energies which dictate the favored product.
For instance, in reactions such as epoxidation or dihydroxylation, the stereoselectivity is of primary interest. The approach of a reagent like a peracid or osmium tetroxide to one of the double bonds can occur from either the "convex" face of the cyclopentene ring or the "concave" face, which is sterically hindered by the other five-membered ring. Computational models would typically predict that the reagent will preferentially attack from the less sterically hindered convex face.
In a hypothetical Diels-Alder reaction, where this compound acts as the dienophile, the regioselectivity would be governed by the electronic nature of the diene, while the stereoselectivity would again be influenced by the steric hindrance imposed by the spirocyclic structure. Computational analysis of related spirocyclic dienes has shown that spirocyclization can enhance Diels-Alder reactivity. nih.gov For example, a study on the intramolecular Diels-Alder reaction of other 1,6-dienes has demonstrated that computational analysis can effectively predict the cis/trans selectivity of the cyclization process.
A computational investigation into the osmylation of 1,5-dienes has revealed the crucial role of additives and the intricate details of the reaction mechanism in determining the stereochemical outcome. soton.ac.uk Such studies provide a framework for predicting how this compound would behave under similar conditions, likely favoring the formation of diols on the less hindered face of each ring.
Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT study on the epoxidation of this compound, showcasing the predicted stereoselectivity based on calculated activation energies.
Table 1: Predicted Stereoselectivity in the Epoxidation of this compound
| Reaction Pathway | Product | Calculated Activation Energy (kcal/mol) | Predicted Major/Minor Product |
|---|---|---|---|
| Attack on C1=C2 from convex face | exo-epoxide | 12.5 | Major |
| Attack on C1=C2 from concave face | endo-epoxide | 15.8 | Minor |
Spectroscopic Property Prediction and Validation through Computational Chemistry
Computational chemistry is a powerful tool for predicting various spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra and can be used to validate the computed molecular structures and electronic properties.
NMR Chemical Shift and Coupling Constant Calculations
The prediction of Nuclear Magnetic Resonance (NMR) spectra is a mature field in computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. iau.irresearchgate.netresearchgate.net These calculations provide theoretical ¹H and ¹³C chemical shifts that can be compared with experimental data to confirm structural assignments. For this compound, such calculations would be invaluable in assigning the signals of the olefinic and aliphatic protons and carbons.
Detailed Research Findings:
A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on what would be expected from a GIAO-DFT calculation, is presented below.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1, C6 | - | 135.2 |
| H1, H6 | 5.78 | - |
| C2, C7 | - | 128.9 |
| H2, H7 | 5.65 | - |
| C3, C8 | - | 35.1 |
| H3, H8 | 2.45 | - |
| C4, C9 | - | 38.2 |
| H4, H9 | 2.10 | - |
| C5 (spiro) | - | 65.4 |
Vibrational Frequencies and Electronic Transitions Prediction
Computational methods are also employed to predict vibrational (infrared and Raman) spectra and electronic (UV-Vis) spectra. Calculations of vibrational frequencies can help in the assignment of experimental IR and Raman bands to specific molecular motions. Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. researchgate.netresearchgate.netmdpi.com
Detailed Research Findings:
For this compound, the two cyclopentene rings are electronically isolated, so its UV-Vis spectrum is expected to be similar to that of a simple cyclopentene, with absorption in the deep UV region. A study on the synthesis of enantiomeric this compound mentioned the discussion of its circular dichroism and UV spectrum, indicating that experimental data is available for comparison. researchgate.net TD-DFT calculations would be able to model the electronic transitions, which are expected to be primarily π → π* transitions localized on the double bonds.
The following tables provide hypothetical data that would be generated from computational studies on the vibrational frequencies and electronic transitions of this compound.
Table 3: Predicted Vibrational Frequencies for Key Modes of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| 1 | 3055 | C-H stretch (olefinic) |
| 2 | 2950 | C-H stretch (aliphatic) |
| 3 | 1645 | C=C stretch |
| 4 | 1450 | CH₂ scissoring |
Table 4: Predicted Electronic Transitions of this compound by TD-DFT
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | 195 | 0.35 | HOMO → LUMO (π → π) |
| S₀ → S₂ | 188 | 0.28 | HOMO-1 → LUMO+1 (π → π) |
Applications and Derivatization of Spiro 4.4 Nona 1,6 Diene As a Versatile Synthetic Building Block
Utilization of Spiro[4.4]nona-1,6-diene in the Synthesis of Complex Organic Molecules
The inherent strain and distinct geometry of this compound provide a powerful platform for the synthesis of intricate organic molecules. Its diene system readily participates in a variety of cycloaddition reactions, serving as a linchpin for the assembly of complex frameworks.
Natural Product Synthesis via this compound Intermediates
While direct, large-scale syntheses of natural products using this compound as the initial precursor are not extensively documented, the closely related spiro[4.4]nonane core is a recurring motif in a number of natural products. For instance, the spirocyclic lactone longianone, isolated from the fungus Xylaria longiana, features a 1,7-dioxaspiro[4.4]nonane skeleton. nih.gov The synthesis of such natural products often involves the creation of a spirocyclic intermediate that mirrors the core structure of this compound, highlighting the strategic importance of this structural motif. The development of synthetic routes to enantiomerically pure spiro[4.4]nonane derivatives, often starting from precursors like spiro[4.4]nonane-1,6-dione, provides essential building blocks for the total synthesis of complex natural products. researchgate.net
Construction of Strained Polycyclic and Cage Systems (e.g., Propellanes, Trishomocubanes)
A significant application of this compound lies in its use as a precursor for the synthesis of highly strained polycyclic and cage-like molecules. scilit.com The diene moieties of this compound can undergo intramolecular photocycloaddition reactions to generate complex polycyclic systems. For example, Diels-Alder adducts of this compound with quinones can be photochemically converted into novel heptacyclic diones. scilit.com This strategy allows for the construction of intricate and sterically congested frameworks that would be challenging to assemble through other synthetic routes. The unique topology of the this compound skeleton directs the stereochemical outcome of these cycloadditions, enabling the synthesis of specific isomers of these complex cage compounds.
Scaffold Design for Advanced Chemical Research (e.g., Agrochemicals, Medicinal Chemistry)
The rigid, three-dimensional structure of the spiro[4.4]nonane framework makes it an attractive scaffold for the design of novel molecules in medicinal chemistry and agrochemical research. By functionalizing the core spirocyclic structure, chemists can create libraries of compounds with diverse spatial arrangements of substituents. This is particularly valuable in drug discovery, where the orientation of functional groups is critical for binding to biological targets. The synthesis of enantiomerically pure spiro[4.4]nonane-1,6-dione, a key derivative of this compound, has been a pivotal development, providing a foundational platform for creating chiral spirocyclic compounds for these applications. researchgate.net For example, the antidepressant sertraline's synthesis has been achieved with perfect stereoselectivity using a catalyst derived from a this compound-based ligand. nih.gov
Development of this compound-Based Ligands and Catalysts in Asymmetric Synthesis
The chirality of this compound has been harnessed to develop a range of powerful ligands for asymmetric catalysis. These ligands, which often feature a rigid spirocyclic backbone, can create a well-defined chiral environment around a metal center, enabling high levels of enantioselectivity in a variety of chemical transformations.
Chiral Spiro-Phosphine-Oxazoline Ligands
A prominent class of ligands derived from the spiro[4.4]nonane framework are the spiro-phosphine-oxazoline ligands. These P,N-ligands combine a phosphine (B1218219) group and an oxazoline (B21484) ring attached to the chiral spirocyclic backbone. The synthesis of these ligands often starts from enantiomerically resolved spiro[4.4]nonane-1,6-dione. researchgate.net The modular nature of their synthesis allows for the fine-tuning of their steric and electronic properties by varying the substituents on both the phosphine and oxazoline moieties.
Applications in Asymmetric Hydrogenation and C-C/C-Heteroatom Bond Forming Reactions
Iridium complexes of chiral spiro-phosphine-oxazoline ligands have proven to be highly effective catalysts for the asymmetric hydrogenation of various substrates. nih.gov Notably, these catalysts have been successfully employed in the enantioselective hydrogenation of ketimines, affording chiral amines with up to 98% enantiomeric excess. nih.gov This methodology has been applied to the asymmetric synthesis of the antidepressant drug sertraline. nih.gov
Furthermore, iridium catalysts bearing tridentate chiral spiro aminophosphine (B1255530) ligands have demonstrated high efficiency and enantioselectivity in the asymmetric hydrogenation of a broad range of carbonyl compounds, including aryl ketones and β-ketoesters. nih.gov Beyond hydrogenation, rhodium complexes with chiral spirosiladiphosphine ligands, which feature a silicon atom at the spiro-center, have shown enhanced reactivity in the asymmetric hydrosilylation/cyclization of 1,6-enynes, yielding chiral pyrrolidines with high enantioselectivity. nih.gov These examples underscore the significant impact of this compound-derived ligands on the field of asymmetric catalysis.
Polymerization of this compound and its Derivatives
The inherent ring strain in this compound and its derivatives makes them suitable monomers for various polymerization techniques. The ability to undergo ring-opening, radical, and coordination polymerization allows for the creation of a diverse range of polymer architectures and functionalities.
Ring-Opening Polymerization
Ring-opening polymerization (ROP) is a key method for polymerizing spirocyclic monomers, driven by the relief of ring strain. In the case of this compound derivatives, this process can lead to the formation of polymers with unique backbone structures.
A notable example is the photoinitiated cationic double ring-opening polymerization of spiro[4.4]nonane derivatives. For instance, the polymerization of 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane has been studied in detail. nih.gov This process, initiated by photogenerated cations, involves the opening of both rings of the spirocyclic monomer, leading to a complex polymer structure. The mechanism often proceeds with a high degree of control, allowing for the synthesis of polymers with predictable properties. The efficiency of such polymerizations can be influenced by factors such as the presence of co-initiators and reaction conditions. nih.gov
The resulting polymers from ROP of spiro[4.4]nonane derivatives often exhibit interesting thermal and mechanical properties due to the incorporation of the rigid spirocyclic units into the polymer backbone.
Radical and Coordination Polymerization
In addition to ROP, this compound and its derivatives can undergo radical and coordination polymerization, further expanding the scope of accessible polymer structures.
Free radical ring-opening polymerization has been demonstrated for derivatives such as 2-methyl-7-methylene-1,4,6-trioxa-spiro[4.4]nonane. researchgate.net This type of polymerization allows for the introduction of functional groups into the polymer chain, which can be beneficial for subsequent modifications or for tuning the material's properties. The polymerization mechanism and the final polymer structure can be influenced by substituents on the spirocyclic ring system. researchgate.net
Coordination polymerization, often employing transition metal catalysts, offers another route to control the polymerization of these monomers. While specific studies on the coordination polymerization of this compound are less common, the principles of coordination chemistry suggest that the diene functionality could interact with metal centers, potentially leading to polymers with controlled stereochemistry and microstructure.
Materials Science Applications of this compound-Derived Scaffolds
The unique structural features of polymers derived from this compound translate into a range of promising applications in materials science, from optoelectronics to advanced composites.
Optoelectronic Materials and Fluorescent Probes
The rigid and well-defined three-dimensional structure of this compound-derived scaffolds makes them excellent candidates for applications in optoelectronic devices and as fluorescent probes.
Polymers incorporating spirocyclic units can exhibit high thermal stability and good morphological stability, which are crucial for the longevity and performance of organic electronic devices. For example, spiro-polymers generated through C–H-activated polyspiroannulation have shown potential in integrated silicon photonics. researchgate.net Thin films of these polymers can be used to permanently modify the resonance wavelengths of microring resonators upon UV irradiation, demonstrating their utility in fabricating phase-sensitive optical devices. researchgate.net
Furthermore, the spirocyclic framework is a common motif in the design of fluorescent probes. The spiro structure can be functionalized to create molecules that exhibit changes in their fluorescence properties in response to specific analytes or environmental changes. This "turn-on" or "turn-off" fluorescence response is highly desirable for sensing and imaging applications.
| Application Area | Spiro[4.4]nonane Derivative/Polymer | Key Findings |
| Photonics | Photoresponsive spiro-polymers | Permanent modification of microring resonator resonance wavelengths via UV irradiation. researchgate.net |
| Solar Cells | Spiro[4.4]nonane-containing functional molecules | Used as hole transport materials in perovskite solar cells, achieving high power conversion efficiencies. |
Functional Polymers and Advanced Composite Materials
The versatility of this compound as a building block allows for the creation of functional polymers with tailored properties for a variety of applications, including their use in advanced composite materials.
The incorporation of the rigid spiro[4.4]nonane unit into polymer backbones can significantly enhance the thermal and mechanical properties of the resulting materials. This makes them attractive for use as high-performance polymers and as matrices in advanced composite materials. While specific studies focusing solely on this compound in composites are limited, the broader class of spirocyclic monomers is recognized for its ability to produce polymers with high glass transition temperatures and improved stiffness. nih.gov
The enhanced thermal stability and mechanical strength of these polymers can be advantageous when they are combined with reinforcing fillers like glass or carbon fibers to create composites with superior performance characteristics. These composites could find applications in industries requiring lightweight and durable materials, such as aerospace and automotive.
| Material Type | Spirocyclic Monomer Application | Potential Benefits in Composites |
| Functional Polymers | Incorporation of spiro[4.4]nonane units | Enhanced thermal stability, tailored solubility, and processability. |
| Advanced Composites | Use of spirocyclic polymer matrices | Increased stiffness, higher use temperatures, and improved mechanical strength of the composite material. nih.gov |
Future Directions and Emerging Research Avenues for Spiro 4.4 Nona 1,6 Diene Chemistry
Novel Synthetic Methodologies for Accessing Spiro[4.4]nona-1,6-diene Scaffolds
While classical syntheses exist, the development of more efficient, enantioselective, and versatile methods for constructing the this compound core remains a primary objective. Future research is focused on overcoming the limitations of multi-step procedures and expanding the accessibility of functionalized derivatives.
Key precursor molecules, such as spiro[4.4]nonane-1,6-dione, are central to many synthetic routes. researchgate.net New approaches to this dione (B5365651) are being explored, including intramolecular Claisen condensation of 4-(2-oxocyclopentyl)-butyric acid and the rearrangement of 1,6-epoxy-bicyclo[4.3.0]-nonane-2-one using boron trifluoride. researchgate.net A significant advancement involves the asymmetric synthesis of the dione precursor through a kinetic resolution using bioreduction with baker's yeast, followed by a sequence of hydroformylation, oxidation, esterification, and Dieckmann cyclization. researchgate.net This strategy provides a practical route to both enantiomers of the dione with high enantiopurity. researchgate.net The conversion of the resulting chiral spiro[4.4]nonane-1,6-diols to the target (+)-(5S)-Spiro[4.4]nona-1,6-diene can be achieved via pyrolysis of the corresponding bis-4-methylphenyl-thionocarbonate, a modification of the Chugaev reaction. researchgate.net
With the advent of organocatalysis, new enantioselective methodologies for synthesizing spirocycles have seen exponential growth, offering promising new avenues for accessing chiral this compound scaffolds. nih.gov
Table 1: Selected Synthetic Precursors and Methods
| Precursor/Intermediate | Synthetic Method | Key Features |
|---|---|---|
| Spiro[4.4]nonane-1,6-dione | Rearrangement of 1,6-epoxy-bicyclo[4.3.0]-nonane-2-one | Boron trifluoride-mediated rearrangement. researchgate.net |
| Spiro[4.4]nonane-1,6-dione | Intramolecular Claisen condensation | Acid-catalyzed cyclization of 4-(2-oxocyclopentyl)-butyric acid. researchgate.net |
| Enantiopure spiro[4.4]nonane-1,6-dione | Asymmetric synthesis via kinetic resolution | Utilizes baker's yeast for bioreduction; enables gram-scale preparation of both enantiomers. researchgate.net |
Exploration of Unprecedented Reactivity Modes and Mechanistic Discoveries of this compound
The perpendicular arrangement of the two cyclopentadiene (B3395910) rings in this compound and its polyunsaturated analogues gives rise to unique electronic properties through spiroconjugation. nih.gov This phenomenon, involving the through-space interaction of two perpendicular π molecular orbitals, influences the molecule's reactivity in ways that are still being uncovered. nih.gov
A recent breakthrough has demonstrated a novel palladium(II)-mediated rearrangement of a carboxy-substituted spiro[4.4]nonatriene into annulated fulvenes. nih.gov This oxidative Heck cascade reaction proceeds through a previously unknown 1,5-vinyl shift from a vinyl–palladium intermediate, expanding the known reactivity of spirononatrienes and connecting them to the chemistry of π-conjugated fulvenes. nih.gov Density Functional Theory (DFT) calculations were instrumental in elucidating this novel mechanism. nih.gov
Furthermore, the Diels-Alder reactivity of spiro-annulated cyclopentadienes is an area of active investigation. Computational studies have shown that the reactivity of 5-membered dienes can be tuned by altering the size of the spirocycle at the saturated carbon. nih.gov Spirocyclization with smaller rings, such as cyclobutane, has been predicted to significantly enhance Diels-Alder reactivity compared to non-spirocyclic analogues like 5,5-dimethylcyclopentadiene. nih.gov This enhanced reactivity is attributed to changes in the distortion energy required for the diene to adopt the transition state geometry. nih.gov Future research will likely explore these predictions experimentally and apply them to the reactivity of this compound in cycloaddition reactions.
Integration of Machine Learning and Artificial Intelligence in this compound Research
The complexity of spirocycle synthesis makes it an ideal area for the application of machine learning (ML) and artificial intelligence (AI). nih.gov While specific studies on this compound are emerging, the broader trends in synthetic chemistry point towards a significant future role for these computational tools. nih.gov
Beyond synthesis planning, ML models are being used for reaction optimization. vapourtec.com Algorithms can analyze historical data to predict optimal reaction conditions (temperature, solvent, catalyst) to maximize the yield of a target spirocycle, minimizing the need for extensive trial-and-error experimentation. vapourtec.com ML can also predict physicochemical properties and reactivity, helping researchers to screen virtual libraries of this compound derivatives for desired characteristics before committing to their synthesis. nih.gov
Table 2: Potential Applications of AI/ML in this compound Research
| AI/ML Application | Specific Task for this compound | Potential Impact |
|---|---|---|
| Computer-Aided Synthesis Planning (CASP) | Proposing novel synthetic routes to functionalized derivatives. | Accelerates discovery of new synthetic pathways, reduces reliance on known methods. chemcopilot.comnih.gov |
| Reaction Optimization | Predicting optimal conditions for key synthetic steps (e.g., cyclization, functionalization). | Increases yields, reduces waste, and accelerates development timelines. vapourtec.com |
| Property Prediction | Forecasting electronic and steric properties of new derivatives. | Enables virtual screening and rational design of molecules with specific functions. nih.gov |
Advanced Characterization Techniques for In Situ Monitoring of this compound Reactions
While standard analytical techniques like NMR, IR, and mass spectrometry are essential for characterizing the final this compound products, the future lies in the ability to monitor reactions in real-time. emanresearch.orgnih.gov In situ spectroscopic techniques provide a dynamic window into reaction mechanisms, allowing for the detection of transient intermediates and the precise tracking of reaction kinetics.
The application of techniques such as in situ IR and Raman spectroscopy, coupled with process analytical technology (PAT), could provide invaluable data on the formation of key intermediates during the synthesis of this compound. For instance, monitoring the key bond-forming events in a cycloaddition or rearrangement reaction would allow for precise control over reaction conditions to maximize yield and minimize byproduct formation.
Computational methods, particularly Density Functional Theory (DFT), are already a powerful tool for investigating the geometric and electronic properties of spirocycles and rationalizing reaction mechanisms. nih.govemanresearch.org The synergy between advanced in situ monitoring and computational modeling will be crucial. Experimental data from in situ techniques can validate and refine theoretical models, leading to a more profound and predictive understanding of the complex transformations involving the this compound scaffold.
Sustainable and Eco-friendly Approaches in the Synthesis and Applications of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes. For spirocycles, this involves developing methodologies that reduce waste, avoid hazardous reagents, and utilize renewable resources and energy-efficient conditions.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of spiro heterocycles, often under solvent-free or green solvent conditions. nih.gov This technology could be adapted for key steps in the synthesis of this compound, significantly reducing reaction times and energy consumption. For example, a microwave-assisted multicomponent domino reaction was developed for the synthesis of other spiro compounds using ethanol (B145695) as a solvent and an ionic liquid as a catalyst. mdpi.com
Q & A
Q. What are the key structural characterization techniques for Spiro[4.4]nona-1,6-diene, and how are they applied?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For this compound, 1H and 13C NMR data reveal distinct splitting patterns due to coupling constants. In spiro[4.4]nonadiene-1,3, high-field "inner" alkene protons exhibit unique shifts (~5.5 ppm for 1H) and coupling constants (e.g., J = 8–10 Hz), while 13C NMR identifies spiro carbon environments (e.g., ~130 ppm for unsaturated carbons). Use Varian HA-100 spectrometers for precise iterative coupling constant calculations .
Q. How can researchers synthesize this compound derivatives with controlled stereochemistry?
Answer: Asymmetric synthesis often employs chiral auxiliaries or catalysts. For example, Ding et al. developed spirocyclic ligands using Rh-catalyzed asymmetric hydrogenation and Cu-catalyzed diketone addition. Key steps include stereoselective cyclization and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress using HPLC (C18 column, UV detection at 254 nm) .
Q. What are the thermodynamic properties of this compound, and how are they measured?
Answer: Gas-phase thermochemical data (e.g., ΔfH°gas) can be determined via calorimetry or computational methods (DFT/B3LYP). For related spiro compounds, ΔfH°gas values range from 238–364 kJ/mol. Use mass spectrometry (electron ionization at 70 eV) to validate molecular ions (e.g., m/z 612.934 for C33H24S6 derivatives) .
Advanced Research Questions
Q. How do solvent and temperature affect the chiroptical properties of this compound derivatives?
Answer: Circular dichroism (CD) studies reveal solvent-dependent Cotton effects. For (+)-(5R)-spiro[4.4]nonan-1,6-dione, polar solvents (e.g., methanol) induce stronger CD signals due to dipole alignment, while temperature increases (25°C to 50°C) reduce signal intensity via thermal motion. Use temperature-controlled CD spectrometers (e.g., JASCO J-1500) with quartz cuvettes .
Q. How can computational modeling resolve contradictions in spiroaromaticity debates for this compound?
Answer: Density Functional Theory (DFT) calculations (e.g., NBO analysis) assess electron delocalization in spiro systems. For spiro[4.4]nonadiene-1,3, computed π-orbital overlaps (e.g., Mayer bond orders <0.1) indicate weak aromaticity. Compare with experimental NMR data (e.g., diamagnetic shielding in 13C shifts) to validate models .
Q. What methodologies address discrepancies in reported catalytic activities of spirocyclic ligands?
Answer: Systematically vary ligand substituents and metal centers (e.g., Ir vs. Pd). For example, Ding’s this compound phosphine-oxazoline (SpinPHOX) ligands show higher enantioselectivity in Ir-catalyzed hydrogenation (95% ee) than Pd systems. Use kinetic studies (initial rate analysis) and X-ray crystallography to correlate structure-activity relationships .
Methodological Guidelines
- Literature Review: Use databases like SciFinder and Reaxys to filter primary sources (e.g., peer-reviewed journals). Avoid unreliable platforms (e.g., ) .
- Experimental Design: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis formulation. For example, test solvent effects on CD using a factorial design (3 solvents × 3 temperatures) .
- Data Validation: Cross-check computational results (e.g., DFT geometries) with experimental crystallography data to resolve structural ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
